![molecular formula C7H5IN2 B1309965 3-Iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 23616-57-1](/img/structure/B1309965.png)
3-Iodo-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
3-Iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of an iodine atom at the 3-position of the pyrrolo[2,3-b]pyridine core structure.
Mécanisme D'action
Target of Action
The primary targets of 3-Iodo-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, and migration .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This inhibition occurs through the compound’s binding to the receptors, which prevents their dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This action disrupts the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several biochemical pathways. The most significant is the FGF–FGFR axis , which regulates organ development, cell proliferation, and migration . By inhibiting FGFRs, the compound disrupts these processes, potentially leading to the suppression of tumor growth and progression .
Result of Action
The inhibition of FGFRs by this compound can lead to several molecular and cellular effects. For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Additionally, it significantly inhibited the migration and invasion of 4T1 cells .
Analyse Biochimique
Biochemical Properties
3-Iodo-1H-pyrrolo[2,3-b]pyridine plays a crucial role in various biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and thereby blocking downstream signaling pathways. This interaction is significant in the context of cancer therapy, as abnormal FGFR signaling is implicated in the progression of several cancers .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been demonstrated to inhibit the proliferation of various cancer cell lines, including breast cancer and liver cancer cells . The compound induces apoptosis, or programmed cell death, in these cells by disrupting key signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . Additionally, this compound affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding pocket of FGFRs, forming hydrogen bonds with key residues in the kinase domain . This binding inhibits the autophosphorylation of FGFRs, preventing the activation of downstream signaling cascades. Furthermore, the compound has been shown to inhibit other kinases, such as human neutrophil elastase, by a similar mechanism . These interactions result in the suppression of cellular proliferation and the induction of apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . In vitro studies have shown that the compound maintains its inhibitory effects on FGFRs for several hours, but prolonged exposure can lead to reduced efficacy due to degradation . In vivo studies have demonstrated that the compound can have long-term effects on cellular function, including sustained inhibition of tumor growth in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process facilitates the excretion of the compound from the body. Additionally, the compound can influence metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound is known to bind to serum albumin, which facilitates its distribution in the bloodstream and delivery to target tissues . Additionally, it can be actively transported into cells via organic anion transporters, which contribute to its intracellular accumulation and localization .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with its target kinases . It can also translocate to the nucleus, where it modulates gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation, can influence the subcellular localization and activity of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One common approach involves the iodination of 1H-pyrrolo[2,3-b]pyridine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar iodination processes but on a larger scale. The choice of reagents and reaction conditions can be optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used in the presence of a suitable solvent and base.
Cross-Coupling: Palladium catalysts, along with appropriate ligands and bases, are commonly employed in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-azido-1H-pyrrolo[2,3-b]pyridine or 3-cyano-1H-pyrrolo[2,3-b]pyridine can be obtained.
Coupling Products: Various biaryl or alkyne-substituted derivatives can be synthesized through coupling reactions.
Applications De Recherche Scientifique
3-Iodo-1H-pyrrolo[2,3-b]pyridine has found applications in several scientific research areas:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules targeting specific proteins or pathways.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials for electronic devices.
Chemical Biology: It is employed in the design of probes and tools for studying biological processes at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Iodo-1H-pyrrolo[3,2-b]pyridine
- 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
- 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an iodine atom, which imparts distinct reactivity and electronic properties. This makes it a versatile intermediate for the synthesis of various functionalized derivatives and bioactive compounds .
Propriétés
IUPAC Name |
3-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIANIFSBYIGPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2I)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50418797 | |
| Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50418797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23616-57-1 | |
| Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50418797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-7-azaindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1309886.png)
![4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1309887.png)
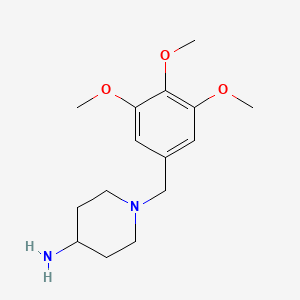
![1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine](/img/structure/B1309896.png)
![2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine](/img/structure/B1309897.png)
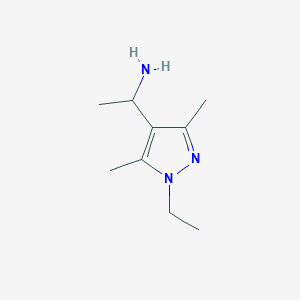
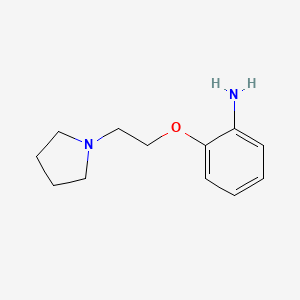
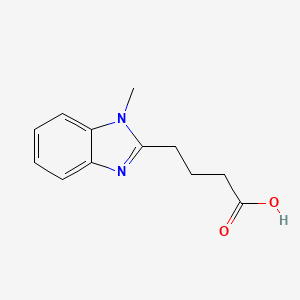
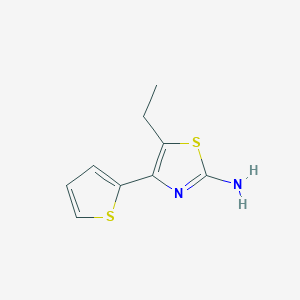
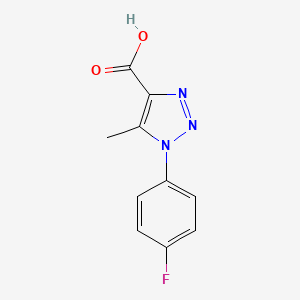
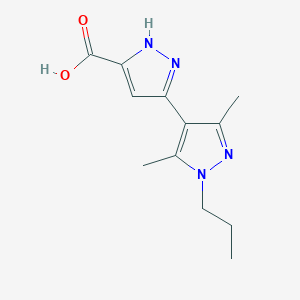
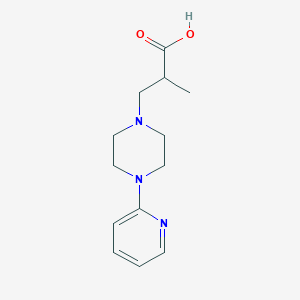
![1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B1309940.png)

